molecular formula C29H47N9O7 B1598597 p-Aminophenylacetyl-Thr-Lys-Pro-Arg CAS No. 63147-94-4

p-Aminophenylacetyl-Thr-Lys-Pro-Arg

Cat. No.: B1598597
CAS No.: 63147-94-4
M. Wt: 633.7 g/mol
InChI Key: LWGJHKZQCNVQPO-UHFFFAOYSA-N
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Description

p-Aminophenylacetyl-Thr-Lys-Pro-Arg is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and carboxyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Aminophenylacetyl-Thr-Lys-Pro-Arg typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then sequentially reacted under controlled conditions to form the final product. Key steps include:

    Formation of the pyrrolidine ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of amino groups: Amino groups are introduced through nucleophilic substitution reactions.

    Acylation and amidation: These steps involve the addition of acyl and amide groups to the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. Key considerations include maintaining optimal reaction temperatures, pressures, and pH levels to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

p-Aminophenylacetyl-Thr-Lys-Pro-Arg undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

p-Aminophenylacetyl-Thr-Lys-Pro-Arg has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with proteins.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of p-Aminophenylacetyl-Thr-Lys-Pro-Arg involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to bind to active sites on proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • p-Aminophenylacetyl-Thr-Lys-Pro-Arg
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications. Its multiple functional groups provide versatility in synthesis and reactivity, making it a valuable compound in various scientific fields.

Properties

IUPAC Name

2-[[1-[6-amino-2-[[2-[[2-(4-aminophenyl)acetyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H47N9O7/c1-17(39)24(37-23(40)16-18-9-11-19(31)12-10-18)26(42)35-20(6-2-3-13-30)27(43)38-15-5-8-22(38)25(41)36-21(28(44)45)7-4-14-34-29(32)33/h9-12,17,20-22,24,39H,2-8,13-16,30-31H2,1H3,(H,35,42)(H,36,41)(H,37,40)(H,44,45)(H4,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGJHKZQCNVQPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CC2=CC=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H47N9O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399149
Record name 4-Aminophenylacetyl-Tuftsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63147-94-4
Record name 4-Aminophenylacetyl-Tuftsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Aminophenylacetyl-Thr-Lys-Pro-Arg
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Reactant of Route 6
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